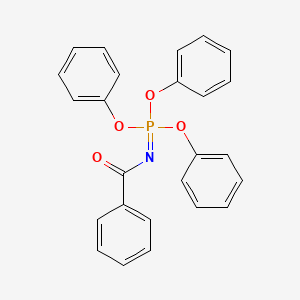![molecular formula C29H24ClNO2 B14949770 5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE is a complex organic compound that features a unique combination of a chlorophenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone structure
Méthodes De Préparation
The synthesis of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Furan Intermediate: This step involves the reaction of 3-chlorophenyl with furan under specific conditions to form the intermediate 5-(3-chlorophenyl)-2-furancarboxaldehyde.
Cyclization and Functionalization: The intermediate undergoes cyclization and further functionalization to introduce the tetrahydrobenzo[a]phenanthridinone core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Applications De Recherche Scientifique
5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Materials Science: Its structural properties can be exploited in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mécanisme D'action
The mechanism of action of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The chlorophenyl and furan groups may interact with biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE include:
5-(3-Chlorophenyl)-2-furancarboxaldehyde: Shares the chlorophenyl and furan components but lacks the tetrahydrobenzo[a]phenanthridinone core.
5-(2-Chlorophenyl)-2-furyl derivatives: Similar structure but with different positioning of the chlorine atom on the phenyl ring.
The uniqueness of 5-[5-(3-CHLOROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE lies in its specific combination of functional groups and its potential for diverse applications.
Propriétés
Formule moléculaire |
C29H24ClNO2 |
|---|---|
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C29H24ClNO2/c1-29(2)15-21-26-20-9-4-3-6-17(20)10-11-22(26)31-28(27(21)23(32)16-29)25-13-12-24(33-25)18-7-5-8-19(30)14-18/h3-14,28,31H,15-16H2,1-2H3 |
Clé InChI |
DOGLFLNEFTYNCU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=CC=C6)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)

![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate](/img/structure/B14949707.png)

![1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione](/img/structure/B14949720.png)
![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)

